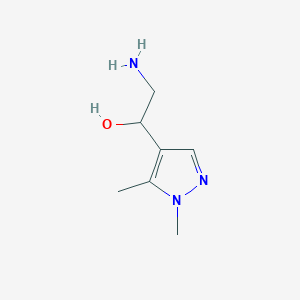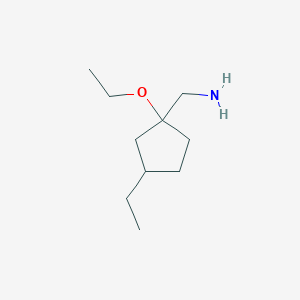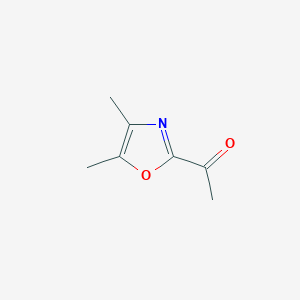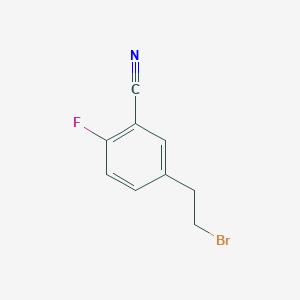
5-(2-Bromoethyl)-2-fluorobenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Bromoethyl)-2-fluorobenzonitrile is an organic compound that belongs to the class of aromatic nitriles It features a benzene ring substituted with a bromoethyl group and a fluorine atom, along with a nitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Bromoethyl)-2-fluorobenzonitrile typically involves the bromination of 2-fluorobenzonitrile followed by the introduction of the bromoethyl group. One common method is the electrophilic aromatic substitution reaction, where 2-fluorobenzonitrile is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromo group. Subsequently, the bromo group is converted to a bromoethyl group using ethylene dibromide under basic conditions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination and subsequent alkylation reactions. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反応の分析
Types of Reactions
5-(2-Bromoethyl)-2-fluorobenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions typically occur under mild conditions with the use of a suitable solvent like acetonitrile.
Oxidation and Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation catalysts can be used for reduction, while oxidizing agents like potassium permanganate (KMnO4) are used for oxidation.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include substituted benzonitriles with various functional groups.
Oxidation and Reduction: Products include amines and carboxylic acids.
Coupling Reactions: Products include biaryl compounds with diverse substituents.
科学的研究の応用
5-(2-Bromoethyl)-2-fluorobenzonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
作用機序
The mechanism of action of 5-(2-Bromoethyl)-2-fluorobenzonitrile involves its interaction with specific molecular targets. The bromoethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modification of these biomolecules, affecting their function and activity. The fluorine atom and nitrile group also contribute to the compound’s reactivity and binding affinity to various targets .
類似化合物との比較
Similar Compounds
2-Bromoethylbenzonitrile: Lacks the fluorine atom, resulting in different reactivity and properties.
2-Fluorobenzonitrile: Lacks the bromoethyl group, making it less reactive in substitution reactions.
5-(2-Chloroethyl)-2-fluorobenzonitrile: Similar structure but with a chloroethyl group instead of a bromoethyl group, leading to different reactivity and applications.
Uniqueness
5-(2-Bromoethyl)-2-fluorobenzonitrile is unique due to the presence of both the bromoethyl and fluorine substituents, which confer distinct reactivity and properties. The combination of these functional groups allows for versatile applications in organic synthesis and medicinal chemistry, making it a valuable compound for research and industrial purposes.
特性
分子式 |
C9H7BrFN |
|---|---|
分子量 |
228.06 g/mol |
IUPAC名 |
5-(2-bromoethyl)-2-fluorobenzonitrile |
InChI |
InChI=1S/C9H7BrFN/c10-4-3-7-1-2-9(11)8(5-7)6-12/h1-2,5H,3-4H2 |
InChIキー |
LWIPGUSJTZYQMV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1CCBr)C#N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


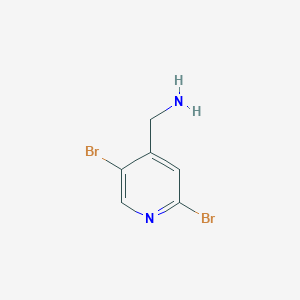

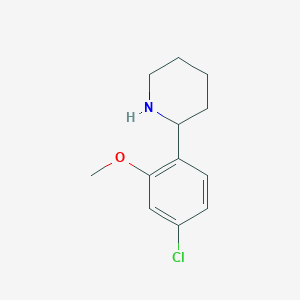
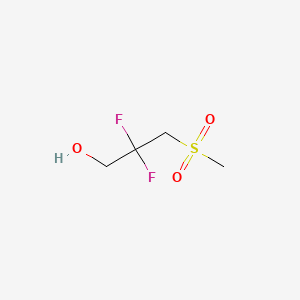
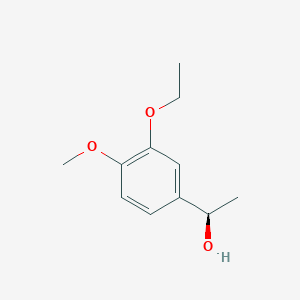

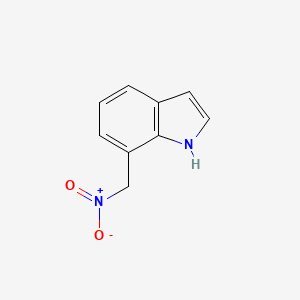
![2-{[(2S)-1-(benzyloxy)propan-2-yl]sulfanyl}pyrimidine](/img/structure/B13607767.png)
